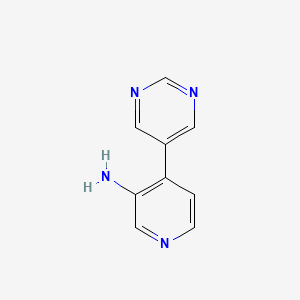

3-Amino-4-(5-pyrimidyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N4 |

|---|---|

Molecular Weight |

172.19 g/mol |

IUPAC Name |

4-pyrimidin-5-ylpyridin-3-amine |

InChI |

InChI=1S/C9H8N4/c10-9-5-11-2-1-8(9)7-3-12-6-13-4-7/h1-6H,10H2 |

InChI Key |

CTMRCCSVOOQHNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C2=CN=CN=C2)N |

Origin of Product |

United States |

Synthetic Strategies for 3 Amino 4 5 Pyrimidyl Pyridine and Its Analogues

De Novo Synthetic Routes to Pyrimidine-Pyridine Core Structures

De novo synthesis involves the construction of the pyrimidine (B1678525) and pyridine (B92270) rings from acyclic precursors. This approach offers flexibility in introducing a wide range of substituents onto the final molecule.

Cyclization Reactions in the Formation of Fused Pyridine-Pyrimidine Rings

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds. In the context of pyridine-pyrimidine structures, these reactions often involve the formation of a fused ring system, such as pyridopyrimidines, which can be precursors or isomers of the target molecule. For instance, the condensation of 2-aminopyridines with enone Mannich bases in the presence of an acid can lead to the formation of pyrido[1,2-a]pyrimidines. bu.edu.eg Another approach involves the cycloaddition reaction of an azadiene with diethyl acetylenedicarboxylate, which yields a pyrido[2,3-d]pyrimidine (B1209978) derivative. bu.edu.eg While these methods produce fused systems, the underlying principles of ring formation are relevant to the synthesis of bi-aryl systems like 3-amino-4-(5-pyrimidyl)pyridine.

Multicomponent Reaction Approaches for Pyrimidylpyridine Frameworks

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering advantages such as high atom economy and reduced waste. researchgate.net Several MCRs have been developed for the synthesis of pyrimidine derivatives. mdpi.com For example, a pseudo five-component reaction involving methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate, catalyzed by triflic acid, can produce polysubstituted pyrimidines. mdpi.com Another strategy is the iridium-catalyzed [3+1+1+1] synthesis of pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. mdpi.com These MCRs can be adapted to generate highly functionalized pyrimidine or pyridine cores that can then be used to construct the final this compound framework.

Condensation Reactions in Aminopyridine and Pyrimidine Synthesis

Condensation reactions are a cornerstone of heterocyclic synthesis, involving the joining of two molecules with the elimination of a small molecule like water or ammonia (B1221849). The most common and widely used method for constructing a pyrimidine ring is the condensation of a compound containing an N-C-N fragment (like amidine, urea (B33335), or thiourea) with a three-carbon fragment that is bifunctional. bu.edu.eg For instance, substituted amidines can react with a malononitrile (B47326) dimer in a [4+2] cyclocondensation to yield aminopyrimidines. mdpi.com The yield of this reaction is influenced by the electronic nature of the substituents on the amidine. mdpi.com

Similarly, various condensation strategies exist for the synthesis of the aminopyridine core. A well-established method is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia. youtube.com Another approach is the reaction of 1,3-dicarbonyl compounds with 3-aminoenones. youtube.com These condensation reactions provide a versatile toolkit for the independent or convergent synthesis of the constituent rings of this compound.

Precursor-Based Syntheses of this compound Derivatives

This approach relies on the coupling of pre-synthesized and functionalized pyridine and pyrimidine rings. This is often a more direct route to the target molecule, especially when the required precursors are commercially available or readily synthesized.

Functionalization of Halogenated Pyridine and Pyrimidine Intermediates

A powerful strategy for constructing the C-C bond between the pyridine and pyrimidine rings is through transition-metal-catalyzed cross-coupling reactions. This typically involves the reaction of a halogenated pyridine (e.g., a bromopyridine) with a pyrimidine-boronic acid or a pyrimidine-organotin compound (or vice versa) in reactions like the Suzuki-Miyaura or Stille coupling. For example, the synthesis of triaryl-substituted pyridines has been achieved through a Suzuki-Miyaura reaction of a brominated pyridine intermediate with various boronic acids. acs.org Following the successful coupling of the two rings, the amino group can be introduced or deprotected to yield the final this compound. The synthesis of 3-aminopyridine (B143674) itself can be achieved by methods such as the Hofmann rearrangement of nicotinamide (B372718) or the reduction of 3-nitropyridine. orgsyn.org

Table 1: Examples of Precursor-Based Synthesis Strategies

| Precursor 1 | Precursor 2 | Reaction Type | Key Transformation |

|---|---|---|---|

| Halogenated Pyridine | Pyrimidine Boronic Acid | Suzuki-Miyaura Coupling | C-C bond formation |

| Pyridine Boronic Acid | Halogenated Pyrimidine | Suzuki-Miyaura Coupling | C-C bond formation |

| 3-Bromopyridine | Ammonia/Copper Sulfate (B86663) | Nucleophilic Aromatic Substitution | Introduction of amino group |

Reactions Involving Active Methylene (B1212753) Compounds in Pyrimidine-Pyridine Construction

Active methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing groups, are versatile building blocks in heterocyclic synthesis. They can be used to construct both pyrimidine and pyridine rings. For the synthesis of pyrimidines, an active methylene compound can be condensed with an amidine. mdpi.com For instance, the reaction of trifluorinated 2-bromoenones with amidines proceeds via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade to provide trifluoromethylated pyrimidines. organic-chemistry.org

In pyridine synthesis, active methylene compounds can be used in reactions like the Hantzsch synthesis. A variation involves the reaction of azlactones (which can be derived from active methylene precursors) with enamines of ethyl acetoacetate (B1235776) to produce tetrahydropyridine (B1245486) derivatives. nih.gov These can be subsequently oxidized to the corresponding pyridine. The versatility of active methylene compounds allows for the construction of either the pyridine or pyrimidine ring, which can then be further functionalized and coupled to form the desired this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diethyl acetylenedicarboxylate |

| 2-Aminopyridine |

| Pyrido[1,2-a]pyrimidine |

| Pyrido[2,3-d]pyrimidine |

| Methyl aryl ketone |

| Ammonium acetate |

| Triflic acid |

| Amidine |

| Malononitrile dimer |

| Hantzsch pyridine |

| β-ketoester |

| Aldehyde |

| Ammonia |

| 1,3-Dicarbonyl compound |

| 3-Aminoenone |

| Bromopyridine |

| Pyrimidine-boronic acid |

| Pyrimidine-organotin compound |

| 3-Nitropyridine |

| Nicotinamide |

| Trifluorinated 2-bromoenone |

| Azlactone |

Utilization of Aminopyrazoles and Related Heterocycles as Synthons

Aminopyrazoles are versatile building blocks in the synthesis of fused heterocyclic systems, including pyrazolo[3,4-b]pyridines, which are structurally related to this compound. researchgate.netresearchgate.net The inherent reactivity of the amino and pyrazole (B372694) ring nitrogens allows for diverse cyclization strategies.

One common approach involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. researchgate.net For instance, the reaction of 5-aminopyrazoles with ethyl acetoacetate can lead to the formation of pyrazolo[1,5-a]pyrimidinones. researchgate.net Multicomponent reactions are also prevalent, where 5-aminopyrazoles, aldehydes, and a third component like a β-diketone are reacted together to construct the pyridine or a related heterocyclic ring in a single step. nih.gov These reactions can be promoted by conventional heating or microwave irradiation to enhance reaction rates and yields. nih.gov

The versatility of aminopyrazoles extends to their use in synthesizing a range of fused pyrazoloazines, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, highlighting their importance as synthons for complex heterocyclic scaffolds. researchgate.netnih.gov The specific reaction pathway and resulting product can often be directed by the choice of reactants and reaction conditions. For example, the reaction of 5-aminopyrazoles with alkynyl aldehydes can be selectively guided to produce either halogenated or non-halogenated pyrazolo[3,4-b]pyridines by choosing different catalysts or reagents that activate the carbon-carbon triple bond. mdpi.com

Catalytic and Mechanistic Considerations in this compound Synthesis

The synthesis of pyridines and their fused analogues often involves catalytic processes and proceeds through well-defined reaction mechanisms. Understanding these aspects is crucial for optimizing existing methods and developing new, more efficient synthetic routes.

Transition metal catalysis, particularly with copper salts, plays a significant role in amination reactions for the synthesis of aminopyridine derivatives. For instance, the synthesis of 3-amino-4-methylpyridine (B17607) can be achieved by the amination of 3-bromo-4-methylpyridine (B15001) using concentrated ammonia in the presence of copper sulfate. google.com This reaction is typically carried out under pressure and at elevated temperatures. The copper catalyst facilitates the nucleophilic substitution of the halogen with the amino group.

Silver catalysts, such as silver trifluoroacetate (B77799) (Ag(CF3CO2)), have been employed in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. mdpi.com The silver catalyst activates the C≡C bond of the alkynyl aldehyde, facilitating a cascade 6-endo-dig cyclization reaction. mdpi.com

The formation of the pyridine ring often proceeds through a series of well-established mechanistic steps. In the Hantzsch pyridine synthesis, for example, the mechanism involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization. youtube.com

For the synthesis of pyridin-4-ols from lithiated alkoxyallenes, nitriles, and carboxylic acids, the proposed mechanism involves the initial formation of a 1,3-diene system which then undergoes an intramolecular aldol-type addition to form the pyridine ring. chim.it

In the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, the reaction is believed to proceed via a cascade 6-endo-dig cyclization. mdpi.com This process is initiated by the activation of the alkyne by a catalyst, followed by nucleophilic attack from the aminopyrazole and subsequent ring closure. mdpi.com

The synthesis of 4-aminopyrazolo[3,4-d]pyrimidines can be achieved from β-keto-cyano compounds and hydrazine (B178648) derivatives. google.com The resulting aminopyrazole is then cyclized with a suitable reagent to form the pyrimidine ring. google.com

Methodological Advancements in Enhancing Synthetic Efficiency

Continuous efforts are being made to improve the efficiency of synthetic routes to pyridine derivatives, focusing on optimizing reaction conditions and improving selectivity and yields.

The optimization of reaction parameters is a critical aspect of enhancing synthetic efficiency. For example, in the synthesis of uracil-derived hexahydropyrido[2,3-d]pyrimidines, screening different solvents and temperatures revealed that while the reaction proceeds in various solvents, the yields can be significantly affected. researchgate.net Heating in polar protic or aprotic solvents often leads to moderate yields. researchgate.net

In the synthesis of 3-amino-4-methylpyridine, the reaction of 3-bromo-4-methylpyridine with ammonia is conducted under high pressure (5 atm) and at elevated temperatures (160-180°C) to achieve high yields. google.com The choice of solvent, such as methanol (B129727) or concentrated ammonia water, also influences the reaction outcome. google.com

The synthesis of 5-benzyl-2,6-diphenyl-4-aminopyrimidine was found to be more efficient in ether solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) at temperatures between 100–120 °C, whereas polar solvents were less favorable. nih.gov

Improving reaction selectivity and yield is a primary goal in synthetic methodology. In the synthesis of pyrazolo[3,4-b]pyridines, the use of different reagents allows for the switchable synthesis of either halogenated or non-halogenated products, demonstrating excellent regional selectivity. mdpi.com

The use of catalysts can significantly improve yields. For instance, the addition of sulfuric acid as a catalyst in the synthesis of certain pyrimidines increased the product yield from 37% to 45%. nih.gov Similarly, in the synthesis of 3-amino-4-methylpyridine, using copper sulfate as a catalyst in the amination of 3-bromo-4-methylpyridine resulted in yields as high as 95%. google.com

Advanced Structural Elucidation of 3 Amino 4 5 Pyrimidyl Pyridine and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Precise Determination of Molecular Geometries and Conformations

SC-XRD analysis yields exact measurements of bond lengths and bond angles, defining the molecule's geometry. For heterocyclic systems, this data reveals the planarity of aromatic rings and the nature of the bonds connecting them. In a study of a related derivative, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, the structure was confirmed through SC-XRD, providing key geometric parameters. growingscience.com The analysis revealed that the benzene (B151609) and pyridazine (B1198779) rings are not coplanar, a crucial conformational detail. growingscience.com

The precise bond lengths and angles determined for this derivative illustrate the level of detail obtained from SC-XRD. For instance, the N1-N2 bond length within the pyridazine ring was found to be 1.336 Å, and the N3-C10 bond length was 1.333 Å. growingscience.com

Table 1: Selected Bond Lengths and Angles for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile

| Bond/Angle | Value (Å/°) |

|---|---|

| Bond Lengths (Å) | |

| N1-N2 | 1.336 |

| N3-C10 | 1.333 |

| Bond Angles (°) | |

| N3-C10-N1 | 116.4 |

| N4-C11-C9 | 176.2 |

| N2-N1-C10 | 120.08 |

Data sourced from a study on a related pyridazine derivative. growingscience.com

Analysis of Intramolecular Torsion and Dihedral Angles

Torsion angles (or dihedral angles) describe the rotation around a chemical bond and are critical for defining the three-dimensional shape or conformation of a molecule. In the case of molecules with multiple connected ring systems, such as 3-Amino-4-(5-pyrimidyl)pyridine, the torsion angles between the pyridine (B92270) and pyrimidine (B1678525) rings determine their relative orientation.

For the derivative 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, specific torsion angles were calculated, quantifying the twist between the different parts of the molecule. growingscience.com This analysis showed that the pyridazine ring itself is nearly planar, as indicated by the small torsion angle of C11-C9-C10-N3 (2.6°), while the phenyl substituent is significantly twisted relative to the core structure, with a C1-C6-C7-C9 torsion angle of -43.4°. growingscience.com

Table 2: Key Torsion Angles in 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile

| Torsion Angle | Value (°) |

|---|---|

| N1-N2-C8-C7 | -1.1 |

| C11-C9-C10-N3 | 2.6 |

| C1-C6-C7-C9 | -43.4 |

| C7-C9-C11-N4 | -132 |

Data sourced from a study on a related pyridazine derivative. growingscience.com

Characterization of Intermolecular Interactions and Crystal Packing Motifs

Beyond the individual molecule, SC-XRD reveals how molecules arrange themselves in the crystal lattice. This packing is governed by a variety of intermolecular interactions, including strong hydrogen bonds and weaker van der Waals forces. In many aminopyridine derivatives, molecules are linked by N—H⋯N hydrogen bonds to form dimers or chains. iucr.orgnih.gov These chains can then be further connected through other interactions, such as π–π stacking between aromatic rings, creating complex three-dimensional networks. iucr.orgnih.gov In the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a weak intermolecular interaction between the N1 atom of one molecule and the N3 atom of another contributes to the crystal packing. growingscience.com

Quantitative Structural Analysis Techniques

While SC-XRD provides the structural framework, other computational techniques can be used to quantify the forces holding that framework together. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, one can visualize and quantify the different types of intermolecular contacts. The analysis generates a "fingerprint plot" that summarizes all the interactions, providing a percentage contribution for each type of contact to the total surface area.

This technique has been applied to numerous aminopyridine derivatives to understand their crystal packing. For example, in the crystal of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, H⋯H (46.1%), N⋯H/H⋯N (20.4%), and C⋯H/H⋯C (17.4%) interactions are the most significant. iucr.org In another case, 4-aminopyridinium (B8673708) thiocyanate–4-aminopyridine, the analysis showed major contributions from H⋯H (36.6%), C⋯H/H⋯C (20.4%), S⋯H/H⋯S (19.7%), and N⋯H/H⋯N (13.4%) interactions. researchgate.netnih.gov These quantitative insights are crucial for understanding the relative importance of different forces in stabilizing the crystal structure.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Various Aminopyridine Derivatives

| Interaction Type | 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile iucr.org | 4-amino-3,5-dichloropyridine nih.gov | 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile nih.gov | 4-aminopyridinium thiocyanate–4-aminopyridine researchgate.netnih.gov |

|---|---|---|---|---|

| H···H | 46.1% | 15.7% | 38.5% | 36.6% |

| N···H/H···N | 20.4% | 13.1% | 33.3% | 13.4% |

| C···H/H···C | 17.4% | - | 27.3% | 20.4% |

| Cl···H/H···Cl | - | 40.1% | - | - |

| S···H/H···S | 0.6% | - | - | 19.7% |

| C···C | 6.9% | - | 0.3% | - |

This table illustrates the quantitative data obtained from Hirshfeld analysis on related structures.

These advanced analytical methods provide a detailed structural portrait of complex heterocyclic molecules. By combining the precise geometric data from single-crystal X-ray diffraction with the quantitative interaction analysis from Hirshfeld surfaces, a comprehensive understanding of the forces that define the solid-state structure of compounds like this compound and its derivatives can be achieved.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile |

| 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile |

| 4-amino-3,5-dichloropyridine |

| 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile |

Chemical Transformations and Functionalization of 3 Amino 4 5 Pyrimidyl Pyridine Scaffolds

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 3-Amino-4-(5-pyrimidyl)pyridine is influenced by both the electron-donating amino group and the electron-withdrawing pyrimidyl substituent. The nitrogen atom in the pyridine ring makes the system electron-deficient compared to benzene (B151609), affecting its susceptibility to electrophilic and nucleophilic attack. wikipedia.orggcwgandhinagar.com

Electrophilic Aromatic Substitution: Generally, electrophilic substitution on pyridine is less facile than on benzene and occurs preferentially at the 3- and 5-positions. quimicaorganica.orgslideshare.net In the case of this compound, the activating effect of the amino group at position 3 would direct electrophiles to the ortho and para positions (2 and 4). However, the strong electron-withdrawing nature of the pyridine nitrogen and the pyrimidyl group at position 4 deactivates the ring towards electrophilic attack. wikipedia.org Attack at the 2- and 4-positions is disfavored as it would place a positive charge on the already electron-deficient nitrogen atom in the resonance intermediate. quora.com Therefore, electrophilic substitution, if it occurs, would likely be directed to the less deactivated positions, though requiring harsh reaction conditions. slideshare.netquora.com

Nucleophilic Aromatic Substitution: The pyridine ring is inherently susceptible to nucleophilic attack at the 2-, 4-, and 6-positions, especially when a good leaving group is present. wikipedia.orgstackexchange.com The presence of the electron-withdrawing pyrimidyl group at the 4-position further enhances this reactivity. Nucleophilic attack at the 2- and 4-positions is favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com

N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom allows for reactions with electrophiles such as alkyl halides to form pyridinium (B92312) salts. wikipedia.org Oxidation with peracids can lead to the corresponding pyridine N-oxide. wikipedia.org This N-oxidation can, in turn, activate the pyridine ring for further functionalization.

| Reaction Type | Expected Reactivity/Products | Influencing Factors |

| Electrophilic Substitution | Difficult, likely at positions 2 or 6 if forced. | Deactivation by pyridine nitrogen and pyrimidyl group. |

| Nucleophilic Substitution | Favored at positions 2 and 6, especially with a leaving group. | Activation by the pyrimidyl group and pyridine nitrogen. |

| N-Alkylation | Readily forms pyridinium salts with alkyl halides. | Basic lone pair on the pyridine nitrogen. |

| N-Oxidation | Forms pyridine N-oxide with peracids. | Availability of the nitrogen lone pair. |

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is a diazine, containing two nitrogen atoms at positions 1 and 3, which makes it significantly more electron-deficient than pyridine. wikipedia.org This inherent electronic nature dictates its reactivity.

Electrophilic Substitution: Due to its reduced basicity and electron density compared to pyridine, electrophilic substitution on the pyrimidine ring is generally difficult. wikipedia.org When it does occur in substituted pyrimidines, it is most facile at the 5-position, which is the least electron-deficient. wikipedia.org

Nucleophilic Substitution: The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.org In this compound, the pyrimidine ring is attached at its 5-position, leaving the 2-, 4-, and 6-positions of the pyrimidine ring as potential sites for nucleophilic substitution, assuming the presence of a suitable leaving group on one of these positions in a precursor molecule. The displacement of groups like halogens or sulfones at these positions by nucleophiles is a common strategy in pyrimidine chemistry.

Dimroth Rearrangement: Substituted pyrimidines can undergo Dimroth rearrangement, which involves ring opening and re-closure, often leading to the exchange of ring atoms with substituents. wikipedia.org

| Position on Pyrimidine Ring | Reactivity |

| C2, C4, C6 | Prone to nucleophilic substitution. |

| C5 | Site for electrophilic substitution (if forced). |

Chemical Modifications at the Amino Moiety

The amino group at the 3-position of the pyridine ring is a key functional handle for a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and diazotization.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. For instance, acylation with various acid halides can be achieved, often in the presence of a base like pyridine. google.com

Alkylation: While direct N-alkylation of the amino group can be challenging to control and may lead to mixtures of mono- and di-alkylated products, it is a potential pathway for modification.

Diazotization and Subsequent Reactions: The primary aromatic amino group can be converted to a diazonium salt upon treatment with nitrous acid. These diazonium salts are versatile intermediates that can be subsequently converted into a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases), which can then be further modified or used in cyclization reactions.

| Reagent | Product Type |

| Acid Chlorides/Anhydrides | Amides |

| Alkyl Halides | Alkylated amines |

| Nitrous Acid | Diazonium salts |

| Aldehydes/Ketones | Imines (Schiff bases) |

Construction of Novel Fused Heterocyclic Architectures from this compound

The strategic positioning of the amino group ortho to the pyrimidyl substituent makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.

The synthesis of thieno-fused pyridopyrimidines often involves the construction of a thiophene (B33073) ring onto the pyridine scaffold. Starting with a 3-aminopyridine (B143674) derivative, the Gewald reaction is a common method for synthesizing an adjacent aminothiophene ring. While direct synthesis from this compound is not explicitly detailed in the provided results, analogous syntheses suggest a plausible route. For example, a related 3-aminothieno[2,3-b]pyridine can be cyclized with formamide (B127407) to yield a pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. mdpi.comchemicalbook.com A similar strategy could be envisioned where the amino group of this compound reacts with suitable reagents to first form a thieno-fused pyridine, which then undergoes cyclization to form the target pyridothienopyrimidine.

The synthesis of pyrazolo-fused systems often utilizes an amino-substituted precursor that can react with a 1,3-dicarbonyl compound or its equivalent.

Pyrazolo[4,3-b]pyridines: These can be synthesized by the annulation of a pyrazole (B372694) ring onto a pyridine core. nih.gov A common method involves the reaction of a substituted 3-aminopyridine with reagents that provide the remaining atoms for the pyrazole ring. For instance, a 3-aminopyridine derivative can be converted into a hydrazine (B178648), which then undergoes cyclization.

Pyrazolo[3,4-d]pyrimidines: These are often synthesized from 5-aminopyrazole-4-carbonitrile or related precursors. nih.gov The amino group and an adjacent functional group on the pyrazole ring react to form the pyrimidine ring. In the context of this compound, a transformation that converts the pyridine and amino functionalities into a pyrazole ring would be required first, which is a less direct approach. A more plausible strategy would involve a rearrangement or a multi-step sequence where the existing pyrimidine ring is modified or a new pyrazole ring is built upon the pyridine scaffold. For instance, a common route to pyrazolo[3,4-d]pyrimidines involves the cyclization of a 5-amino-4-cyanopyrazole with formamide. google.com

The construction of pyrrolo-fused systems often involves the reaction of an amino-substituted heterocycle with a reagent that can form the pyrrole (B145914) ring. For example, 7-deazapurines (pyrrolo[2,3-d]pyrimidines) can be synthesized by the cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with triethyl orthoesters. researchgate.net To construct a pyrido[x,y-a]pyrrolo[u,v-d]pyrimidine framework from this compound, one could envision a strategy where the amino group reacts with a suitable reagent to build the pyrrole ring, leading to the fused system.

Triazolo- and Tetrazolo-Annulated Heterocyclic Systems

The synthesis of fused triazolo and tetrazolo heterocyclic systems often involves the intramolecular cyclization of precursors containing both a pyridine and a functionality amenable to forming the five-membered azole ring.

For the formation of triazolo-annulated systems, such as those derived from 2-aminopyridine, multistep reaction sequences are common. These can involve the introduction of a carbaldehyde group via a Vilsmeier-Haack reaction, followed by condensation and cyclization with reagents like urea (B33335) or thiourea. researchgate.net While this demonstrates a general strategy for fusing a pyrimidine ring to a pyridine, it does not specifically address the reactivity of the 5-pyrimidyl substituent on the 3-aminopyridine core.

The synthesis of 3-amino-4-arylpyridin-2(1H)-ones and their subsequent conversion to oxazolo[5,4-b]pyridines has been reported. nih.gov This involves the reaction of azlactones with enamines, followed by cyclization. nih.gov Although this showcases the formation of a fused five-membered ring on a pyridine core, it does not directly relate to the formation of triazolo or tetrazolo rings from this compound.

Research on the synthesis of pyrazolo[3,4-d]pyrimidines, which are isomeric to some triazolopyrimidines, often involves the cyclocondensation of aryl aldehydes, urea, and a substituted pyrazolone. orientjchem.org This highlights a multicomponent approach to building fused pyrimidine systems.

The design and synthesis of various monocyclic EGFR tyrosine kinase inhibitors have included 4-anilino-5-vinyl/ethynyl pyrimidines and 4-anilino-3-cyano-5-vinyl/ethynyl/phenyl pyridines. nih.gov While these structures contain substituted pyridine and pyrimidine rings, the focus is on their biological activity rather than their cyclization into fused systems.

Future Research Directions and Challenges in Pyrimidylpyridine Chemistry

Development of Sustainable and Green Synthetic Methodologiesnih.gov

The future synthesis of 3-Amino-4-(5-pyrimidyl)pyridine and its derivatives is increasingly steering towards sustainable and green chemistry principles to minimize environmental impact and enhance efficiency. Traditional multi-step syntheses of complex heterocyclic compounds often rely on hazardous reagents, toxic solvents, and harsh reaction conditions, leading to significant waste generation. Modern methodologies offer cleaner, more efficient alternatives.

The replacement of conventional solvents with environmentally benign alternatives such as water or ionic liquids, or conducting reactions under solvent-free conditions , is another cornerstone of green chemical synthesis. rasayanjournal.co.injmaterenvironsci.comresearchgate.net Furthermore, the development and application of novel catalysts are paramount. This includes heterogeneous catalysts, which can be easily recovered and reused, and metal-free catalytic systems that avoid the use of toxic or expensive heavy metals. researchgate.netnih.gov For instance, palladium-catalyzed C-N bond formation has been a key method for synthesizing aminopyridines, and future work could focus on developing more sustainable versions of these catalysts. acs.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrimidylpyridine Synthesis

| Parameter | Traditional Methodology | Green/Sustainable Methodology |

|---|---|---|

| Approach | Multi-step synthesis, protection/deprotection | One-pot multicomponent reactions (MCRs) |

| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) nih.govorganic-chemistry.org |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions rasayanjournal.co.injmaterenvironsci.com |

| Catalysts | Homogeneous, often stoichiometric reagents | Reusable heterogeneous catalysts, metal-free catalysts researchgate.net |

| Waste | High E-Factor (significant waste) | Low E-Factor (minimal waste) |

| Yield & Purity | Variable, often requires extensive purification | Often higher yields and cleaner reactions nih.gov |

Advanced Spectroscopic Characterization (from a theoretical perspective)researchgate.net

While experimental techniques provide essential data, theoretical and computational methods offer deeper insight into the molecular structure and properties of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have emerged as powerful tools for predicting and interpreting spectroscopic data with high accuracy. researchgate.netresearchgate.netnih.govacs.org

From a theoretical perspective, future research can use these computational methods to build a comprehensive spectroscopic profile of the molecule before it is even synthesized. DFT calculations can predict vibrational frequencies, aiding in the assignment of experimental Infrared (IR) and Raman spectra. nih.govripublication.com This is particularly useful for complex heterocyclic systems where spectral interpretation can be ambiguous. Similarly, DFT can accurately calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), providing a powerful tool for structure verification. researchgate.net

Furthermore, TD-DFT calculations can simulate the electronic absorption (UV-Vis) spectra, predicting the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*). researchgate.netarxiv.org By correlating these theoretical predictions with experimental data, researchers can gain a fundamental understanding of the molecule's electronic structure. This synergy between computational and experimental spectroscopy is crucial for confirming the identity of newly synthesized compounds and for understanding their photophysical properties.

Table 2: Hypothetical Comparison of Experimental and Theoretically Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Hypothetical Experimental Value | Predicted Value (DFT/TD-DFT) | Methodology |

|---|---|---|---|

| ¹H NMR (δ, ppm) | 7.5 - 9.0 | 7.4 - 8.9 | DFT/B3LYP/6-311++G(d,p) acs.org |

| ¹³C NMR (δ, ppm) | 110 - 160 | 112 - 158 | DFT/B3LYP/6-311++G(d,p) nih.gov |

| IR (ν, cm⁻¹) - NH₂ stretch | 3450, 3350 | 3455, 3362 | DFT/B3LYP/6-311++G(d,p) nih.gov |

| IR (ν, cm⁻¹) - C=N stretch | 1620 | 1615 | DFT/B3LYP/6-311++G(d,p) researchgate.net |

| UV-Vis (λmax, nm) | 285 | 282 | TD-DFT/CAM-B3LYP researchgate.netresearchgate.net |

Exploration of Structure-Reactivity Relationships in Novel Derivatives

The bifunctional nature of the this compound core, featuring both a pyridine (B92270) and a pyrimidine (B1678525) ring along with a reactive amino group, provides a versatile scaffold for creating novel derivatives. A significant future challenge lies in systematically exploring the structure-reactivity relationships (SRR) of this compound. This involves synthesizing a library of derivatives by introducing various substituents onto the pyridine and pyrimidine rings and studying how these modifications influence the molecule's electronic properties and chemical reactivity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be powerful predictive tools in this exploration. nih.govnih.govwikipedia.orglibretexts.org By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with observed reactivity, these models can guide the rational design of new derivatives with desired properties.

For example, introducing electron-donating groups (EDGs) like -OCH₃ or -NH₂ is expected to increase the electron density on the heterocyclic rings, potentially enhancing their nucleophilicity and altering their reactivity in electrophilic substitution reactions. rsc.org Conversely, attaching electron-withdrawing groups (EWGs) such as -NO₂ or -CF₃ would decrease the electron density, making the rings more susceptible to nucleophilic attack. uoanbar.edu.iqmdpi.com The position of these substituents will also critically govern their effect on reactivity. Understanding these electronic influences is key to controlling the regioselectivity of further chemical transformations and tailoring the molecule for specific applications.

Table 3: Predicted Influence of Substituents on the Electronic Properties of the Pyrimidylpyridine Core

| Substituent (R) | Classification | Predicted Effect on Ring Electron Density | Potential Impact on Reactivity |

|---|---|---|---|

| -H (unsubstituted) | Neutral | Baseline | Baseline reactivity |

| -OCH₃ | Electron-Donating (EDG) | Increase | Activation towards electrophilic attack rsc.org |

| -NH₂ | Strong Electron-Donating (EDG) | Strong Increase | Strong activation towards electrophilic attack uoanbar.edu.iq |

| -Cl | Electron-Withdrawing (EWG) | Decrease | Deactivation towards electrophilic attack; potential site for nucleophilic substitution |

| -NO₂ | Strong Electron-Withdrawing (EWG) | Strong Decrease | Strong deactivation towards electrophilic attack; activation towards nucleophilic attack mdpi.com |

| -CF₃ | Strong Electron-Withdrawing (EWG) | Strong Decrease | Strong deactivation towards electrophilic attack; activation towards nucleophilic attack nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.